N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide
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Overview
Description
“N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide” is a complex organic compound that contains a thiazole ring, which is a type of heterocyclic compound . Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have been synthesized for pharmacological studies . The synthesis of these compounds typically involves reactions between substituted thioureas and α-halo ketones .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis
Thiazole derivatives have been studied for their antimicrobial and anticancer activities . They have shown promising results in in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, 4-(4-fluorophenyl)-1,3-thiazole, include a molecular weight of 179.22, a melting point of 81-85°C, and it appears as a powder .Scientific Research Applications
Antimicrobial Applications : A study by Desai, Rajpara, and Joshi (2013) explored the synthesis and antimicrobial screening of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides. These compounds demonstrated significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against fungal strains. This suggests their potential therapeutic intervention for microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Anticonvulsant Applications : Faizi et al. (2017) synthesized and evaluated a series of 4-thiazolidinone derivatives as anticonvulsant agents. These compounds showed significant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests. Notably, one compound, 4-chloro-N-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide, demonstrated sedative-hypnotic activity without impairing learning and memory, indicating its potential in benzodiazepine pharmacology (Faizi et al., 2017).
Cancer Research : Several studies have explored the potential of thiazole-containing compounds in cancer treatment. For instance, a study by Jiang et al. (2016) focused on the design and synthesis of 3-methoxy-N-phenylbenzamide derivatives as inhibitors of cellular mesenchymal-epithelial transition factor (c-MET), a key target in cancer therapy. Some of these compounds exhibited potent inhibitory activities against c-MET and high anticancer activity against various cancer cell lines in vitro (Jiang et al., 2016).
Photo-Degradation Analysis : Wu, Hong, and Vogt (2007) studied the photo-degradation behavior of a pharmaceutical compound related to thiazole, identifying unique photo-degradation products and their structural analysis. This research provides insights into the stability and degradation processes of thiazole-containing compounds under light exposure (Wu, Hong, & Vogt, 2007).
Synthesis and Structural Analysis : Various studies have been conducted on the synthesis and structural analysis of thiazole derivatives. For example, Karabulut et al. (2014) focused on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, elucidating its structure through single crystal X-ray diffraction and DFT calculations (Karabulut et al., 2014).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to possess various biological activities, suggesting that this compound could potentially interact with multiple pathways .
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2S/c1-22-14-8-4-12(5-9-14)16(21)20-17-19-15(10-23-17)11-2-6-13(18)7-3-11/h2-10H,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNNYLVEMXKNIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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